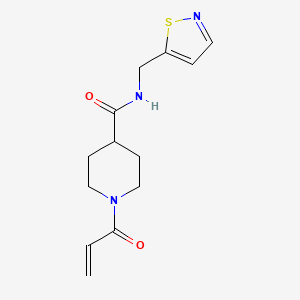![molecular formula C16H11FN4OS B2629805 4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 726155-32-4](/img/structure/B2629805.png)
4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C16H11FN4OS and its molecular weight is 326.35. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including those related to the specified compound, have been synthesized with the aim of evaluating their anticancer activity. These derivatives were tested in vitro against human neuroblastoma and human colon carcinoma cell lines. Some compounds exhibited significant cytotoxicity, indicating their potential as leads in anticancer drug development (B. N. Reddy et al., 2015).
H1-antihistaminic Activity
Novel 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and evaluated for H1-antihistaminic activity. These compounds protected guinea pigs from histamine-induced bronchospasm, with some showing negligible sedation compared to chlorpheniramine maleate, a reference antihistamine. This indicates their potential as new H1-antihistaminic agents with reduced side effects (V. Alagarsamy et al., 2008).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
Derivatives designed as conformationally restricted analogues of CA-4, related to the specified compound, were found to be potent inhibitors of tubulin assembly and exhibited remarkable anticancer activity across a range of cancer cell lines. These findings suggest their use as vascular disrupting agents in cancer therapy (Mohsine Driowya et al., 2016).
Antimicrobial Activity
Compounds bearing the triazoloquinazolinone structure have been synthesized and tested for their antimicrobial activity. Some demonstrated potent antibacterial and antifungal effects, suggesting their utility in addressing resistant pathogenic strains (H. Panwar & S. Singh, 2011).
Anticonvulsant Properties
A study on quinoline and triazoloquinoline derivatives, related to the compound , showed that these compounds possess anticonvulsant properties. The triazole-modified series, in particular, demonstrated stronger effects compared to parent compounds, with one derivative being highly effective in standard anticonvulsant tests (Liping Guan et al., 2007).
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS/c17-11-7-5-10(6-8-11)9-20-14(22)12-3-1-2-4-13(12)21-15(20)18-19-16(21)23/h1-8H,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYNRKLWHMUQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NNC(=S)N23)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

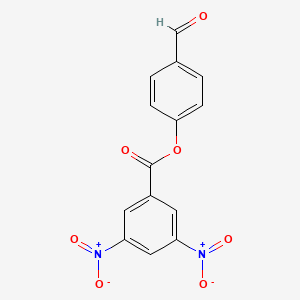
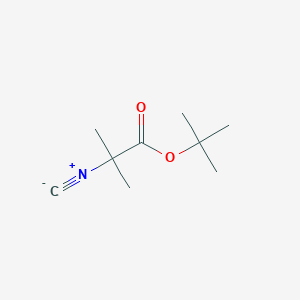
![3-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2629725.png)
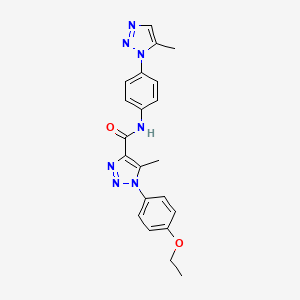
![N-(1-cyanocyclopentyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2629729.png)
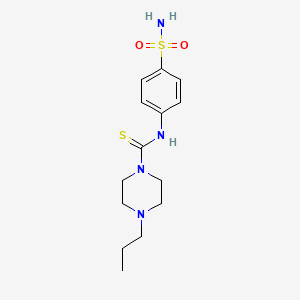
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2629733.png)

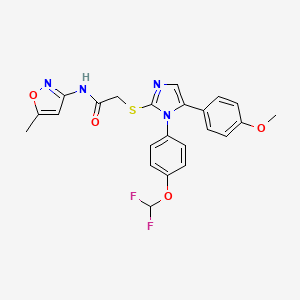
![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629737.png)
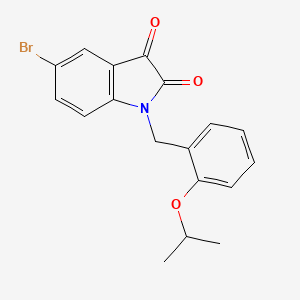
![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2629739.png)
![4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide](/img/structure/B2629743.png)
